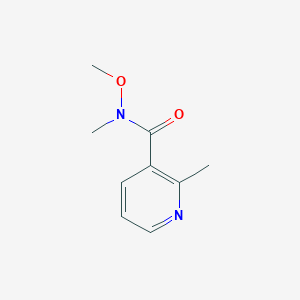

N-Methoxy-N,2-dimethylnicotinamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-methoxy-N,2-dimethylpyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-7-8(5-4-6-10-7)9(12)11(2)13-3/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJRHSKUSJZVDDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=N1)C(=O)N(C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to N-Methoxy-N,2-dimethylnicotinamide: Properties, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methoxy-N,2-dimethylnicotinamide, a member of the Weinreb amide family, is a versatile chemical intermediate of significant interest in modern organic synthesis. Its unique structural features, particularly the N-methoxy-N-methylamide moiety attached to a substituted pyridine ring, render it a valuable building block for the construction of complex molecules, including pharmacologically active compounds. This guide provides a comprehensive overview of the physical and chemical properties of N-Methoxy-N,2-dimethylnicotinamide, a detailed protocol for its synthesis, and a summary of its key characterization data. The strategic advantage of employing Weinreb amides lies in their ability to react with organometallic reagents in a controlled manner to yield ketones, avoiding the over-addition that often plagues reactions with other carboxylic acid derivatives. This controlled reactivity makes N-Methoxy-N,2-dimethylnicotinamide a strategic choice for synthetic chemists aiming for precise molecular architectures.

Molecular Structure and Properties

The foundational attributes of N-Methoxy-N,2-dimethylnicotinamide are summarized below, providing a snapshot of its molecular identity and key computed properties.

| Property | Value | Source |

| CAS Number | 469864-28-6 | [1] |

| Molecular Formula | C₉H₁₂N₂O₂ | [1] |

| Molecular Weight | 180.20 g/mol | [1] |

| Topological Polar Surface Area (TPSA) | 42.43 Ų | --- |

| logP (octanol-water partition coefficient) | 1.02342 | --- |

| Hydrogen Bond Acceptors | 3 | --- |

| Rotatable Bonds | 2 | --- |

Note: TPSA and logP values are computationally predicted and serve as estimations of the molecule's polarity and lipophilicity, respectively.

The structure of N-Methoxy-N,2-dimethylnicotinamide is depicted in the following diagram:

Caption: Molecular structure of N-Methoxy-N,2-dimethylnicotinamide.

Synthesis of N-Methoxy-N,2-dimethylnicotinamide

The synthesis of N-Methoxy-N,2-dimethylnicotinamide is achieved through the formation of a Weinreb amide, a robust and widely utilized method in organic chemistry for the preparation of ketones and aldehydes.[2] This process involves the coupling of a carboxylic acid derivative, in this case, 2-methylnicotinic acid, with N,O-dimethylhydroxylamine.[3] The reaction can proceed via the activation of the carboxylic acid, for example, by converting it to the corresponding acid chloride.

The general synthetic pathway is illustrated below:

Caption: General synthetic scheme for N-Methoxy-N,2-dimethylnicotinamide.

Detailed Experimental Protocol

This protocol outlines a representative procedure for the synthesis of N-Methoxy-N,2-dimethylnicotinamide from 2-methylnicotinic acid.

Materials:

-

2-Methylnicotinic acid

-

Oxalyl chloride or Thionyl chloride

-

N,O-Dimethylhydroxylamine hydrochloride[4]

-

Pyridine or another suitable base

-

Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Solvents for chromatography (e.g., ethyl acetate, hexanes)

Step 1: Formation of 2-Methylnicotinoyl Chloride

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-methylnicotinic acid.

-

Suspend the acid in an excess of oxalyl chloride or thionyl chloride.

-

Add a catalytic amount of N,N-dimethylformamide (DMF) if using oxalyl chloride.

-

Stir the mixture at room temperature until the reaction is complete, as indicated by the cessation of gas evolution and the dissolution of the solid.

-

Remove the excess oxalyl chloride or thionyl chloride under reduced pressure to yield the crude 2-methylnicotinoyl chloride, which is typically used in the next step without further purification.

Step 2: Synthesis of N-Methoxy-N,2-dimethylnicotinamide

-

In a separate flame-dried round-bottom flask under an inert atmosphere, dissolve N,O-dimethylhydroxylamine hydrochloride in anhydrous dichloromethane (DCM).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add pyridine (or another suitable base) to the solution.

-

Dissolve the crude 2-methylnicotinoyl chloride from Step 1 in anhydrous DCM and add it dropwise to the N,O-dimethylhydroxylamine solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers and wash sequentially with a saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure N-Methoxy-N,2-dimethylnicotinamide.[5]

Chemical Reactivity and Stability

N-Methoxy-N,2-dimethylnicotinamide, as a Weinreb amide, exhibits characteristic reactivity. The key feature is its reaction with organometallic reagents (e.g., Grignard reagents, organolithiums) to form a stable chelated tetrahedral intermediate. This intermediate is resistant to further nucleophilic attack and collapses to a ketone upon aqueous workup. This controlled reactivity prevents the formation of tertiary alcohol byproducts, a common issue with other acylating agents.[2][6]

The compound is generally stable under standard laboratory conditions. However, it is susceptible to hydrolysis under strong acidic or basic conditions, which would cleave the amide bond. Long-term storage should be in a cool, dry place, protected from moisture. For nicotinamide-containing compounds, stability can also be influenced by the buffer system in aqueous solutions.[7][8]

Spectroscopic Characterization

¹H NMR Spectroscopy:

-

Aromatic Protons: Signals corresponding to the three protons on the pyridine ring are expected in the aromatic region (typically δ 7.0-9.0 ppm).

-

N-Methyl Group: A singlet integrating to three protons is expected for the N-methyl group.

-

O-Methyl Group: A singlet integrating to three protons is expected for the O-methyl group.

-

2-Methyl Group: A singlet integrating to three protons is expected for the methyl group at the 2-position of the pyridine ring.

¹³C NMR Spectroscopy:

-

Carbonyl Carbon: A signal for the amide carbonyl carbon is expected in the range of δ 165-175 ppm.

-

Aromatic Carbons: Signals for the carbons of the pyridine ring will appear in the aromatic region.

-

N-Methyl and O-Methyl Carbons: Signals for the N-methyl and O-methyl carbons are expected in the aliphatic region.

-

2-Methyl Carbon: A signal for the methyl group at the 2-position will also be in the aliphatic region.

Infrared (IR) Spectroscopy:

-

A strong absorption band corresponding to the C=O stretching vibration of the amide group is expected around 1630-1680 cm⁻¹.

-

C-N stretching vibrations and aromatic C=C and C=N stretching vibrations will also be present.

Mass Spectrometry (MS):

-

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (180.20 g/mol ).

-

Fragmentation patterns would likely involve the loss of the methoxy group, the N-methyl group, and cleavage of the amide bond.

Safety and Handling

N-Methoxy-N,2-dimethylnicotinamide should be handled in a well-ventilated area, and appropriate personal protective equipment, including gloves and safety glasses, should be worn. Avoid inhalation of vapors and contact with skin and eyes. Store the compound in a tightly sealed container in a cool, dry place.[1]

Conclusion

N-Methoxy-N,2-dimethylnicotinamide is a valuable synthetic intermediate with well-defined reactivity, primarily governed by the Weinreb amide functionality. Its synthesis from readily available 2-methylnicotinic acid is straightforward, following established protocols for Weinreb amide formation. While detailed experimental data for this specific compound is not widely published, its properties and spectroscopic characteristics can be reliably predicted based on analogous structures. This guide provides a solid foundation for researchers and scientists to understand, synthesize, and utilize N-Methoxy-N,2-dimethylnicotinamide in their synthetic endeavors.

References

-

TutorChase. How do you prepare a Weinreb amide? Accessed February 18, 2026. [Link]

-

Wikipedia. Weinreb ketone synthesis. Last modified October 2, 2023. [Link]

-

Chemistry Steps. Converting Amides to Aldehydes and Ketones. Accessed February 18, 2026. [Link]

-

Royal Society of Chemistry. Supporting Information for Highly efficient and environmentally benign preparation of Weinreb amides in the biphasic system 2- M. Accessed February 18, 2026. [Link]

-

Arkat USA. An efficient conversion of carboxylic acids into Weinreb amides. Accessed February 18, 2026. [Link]

- Google Patents. Purification of nicotinamide - US2496114A. Accessed February 18, 2026.

-

Organic Syntheses. 8 - Organic Syntheses Procedure. Accessed February 18, 2026. [Link]

-

ChemBK. N-methoxy-N,2-dimethyl-2-phenylpropanamide. Accessed February 18, 2026. [Link]

-

MDPI. Electrochemical Synthesis of Methoxy-NNO-azoxy Compounds via N=N Bond Formation Between Ammonium N-(methoxy)nitramide and Nitroso Compounds. Published December 10, 2025. [Link]

- Google Patents. CN112824387A - 2-methyl nicotinate and preparation method and application thereof. Accessed February 18, 2026.

-

Royal Society of Chemistry. A Weinreb Approach to the Synthesis of Trifluoromethylketones. Accessed February 18, 2026. [Link]

-

ResearchGate. (PDF) Synthesis of new 2-oxonicotinic acids. Accessed February 18, 2026. [Link]

-

Nature. Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B 3 nutritional supplement. Published November 21, 2019. [Link]

-

PubMed. Purification, analysis, and preservation of reduced nicotinamide adenine dinucleotide 2'-phosphate. Published November 1, 2003. [Link]

-

Aapptec Peptides. Coupling Reagents. Accessed February 18, 2026. [Link]

-

PMC. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Published May 4, 2024. [Link]

-

Royal Society of Chemistry. synthesis from nicotinamide riboside chloride, purification and stability studies. Published June 14, 2021. [Link]

-

SpringerLink. An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst. Published January 18, 2014. [Link]

-

ResearchGate. Spectroscopic and theoretical studies of some 2-substituted N-methoxy-N-methyl-amides | Request PDF. Accessed February 18, 2026. [Link]

-

ResearchGate. ChemInform Abstract: A Convenient Synthesis of N-Methoxy-N-methylamides from Carboxylic Acids Using S,S-Di(2-pyridyl) Dithiocarbonate. Accessed February 18, 2026. [Link]

-

Wikipedia. N,O-Dimethylhydroxylamine. Last modified October 2, 2023. [Link]

-

ResearchGate. Synthesis of N, O-dimethylhydroxylamine hydrochloride. Accessed February 18, 2026. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. N-Methoxy-N,2-dimethylpropanamide | C6H13NO2 | CID 10866371 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tutorchase.com [tutorchase.com]

- 4. N,O-Dimethylhydroxylamine - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Purification, analysis, and preservation of reduced nicotinamide adenine dinucleotide 2'-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. par.nsf.gov [par.nsf.gov]

Methodological & Application

N-Methoxy-N,2-dimethylnicotinamide as a research tool in medicinal chemistry

Application Note: Strategic Utilization of

Executive Summary

-Methoxy-Unlike standard esters or acid chlorides, which are prone to over-addition (yielding tertiary alcohols) or polymerization, this reagent leverages the Weinreb Chelation Effect to ensure mono-addition of nucleophiles. This guide provides validated protocols for transforming this "research tool" into complex heterocyclic ketones and aldehydes, essential for diversifying Lead Optimization libraries.

Mechanism of Action: The Chelation Advantage[1]

The utility of

Key Mechanistic Features:

-

Stable Intermediate: The methoxy oxygen coordinates with the metal cation (

or -

Prevention of Collapse: This chelation prevents the expulsion of the leaving group (

) during the reaction conditions. Consequently, the ketone is not formed until the reaction is quenched with acid, preventing a second equivalent of nucleophile from attacking. -

Steric Influence: The C2-methyl group provides steric protection to the typically electrophilic C2-position of the pyridine ring, reducing the risk of nucleophilic attack at the ring nitrogen's alpha position (a common side reaction in pyridine chemistry).

Diagram 1: Mechanistic Pathway

Caption: The stable chelate prevents over-addition, collapsing to the ketone only upon acidic workup.

Preparation of the Research Tool

While commercially available, fresh preparation is often required for scale-up.

Standard Protocol (Acid Chloride Method):

-

Activation: Convert 2-methylnicotinic acid to its acid chloride using oxalyl chloride (1.2 equiv) and catalytic DMF in DCM.

-

Coupling: React the crude acid chloride with

-dimethylhydroxylamine hydrochloride (1.1 equiv) in the presence of a base (typically pyridine or -

Yield Expectation:

after aqueous workup.

Core Protocol: Synthesis of Functionalized Ketones

This protocol describes the coupling of

Reagents & Equipment

-

Substrate:

-Methoxy- -

Nucleophile: Phenylmagnesium bromide (

in -

Solvent: Anhydrous THF (Grignard grade).

-

Quench:

or Saturated -

Atmosphere: Dry Nitrogen or Argon.

Step-by-Step Methodology

-

Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Flush with Argon.

-

Solvation: Dissolve

-Methoxy--

Note: Unlike aliphatic Weinreb amides, pyridyl derivatives can sometimes react sluggishly at

.

-

-

Addition: Add the Grignard reagent (

) dropwise over 15 minutes.-

Observation: A color change (often yellow to orange/brown) indicates the formation of the magnesium chelate.

-

-

Reaction: Stir at

for 1 hour, then allow to warm to Room Temperature (RT) and stir for an additional 1–2 hours.-

Monitoring: Check TLC (EtOAc/Hexane). The amide spot should disappear.

-

-

Quench (Critical): Cool back to

. Slowly add-

Caution: Exothermic. The acid disrupts the chelate, releasing the ketone.

-

-

Workup: Dilute with EtOAc. Basify the aqueous layer to

using sat. -

Purification: Dry over

, concentrate, and purify via flash chromatography.

Data Summary: Nucleophile Scope

| Nucleophile (R-M) | Conditions | Product Type | Typical Yield |

| THF, | Aryl Ketone | 85–92% | |

| THF, | Methyl Ketone | 78–85% | |

| THF, | Aliphatic Ketone | 70–80% | |

| Vinyl-MgBr | THF, | Enone | 65–75% |

Alternative Protocol: Synthesis of Aldehydes

To generate 2-methylnicotinaldehyde , the amide is reduced using Lithium Aluminum Hydride (

Workflow Diagram

Caption: Reduction retains the oxidation state at the aldehyde level due to chelate stability.

Protocol Modifications:

-

Temperature: Strictly

. Higher temperatures can lead to over-reduction to the alcohol. -

Stoichiometry: Use

equiv of -

Workup: Use Fieser workup (Water, 15% NaOH, Water) to precipitate aluminum salts as a granular solid.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (Starting Material Recovered) | Chelate did not form; Steric hindrance from 2-Me group. | Increase reaction temp to RT or reflux (for Grignards). Increase equivalents of nucleophile to 2.0. |

| Tertiary Alcohol Formation | Quench was too slow or not acidic enough; Chelate instability. | Ensure temperature is low during quench.[2][3] Use stronger acid (HCl) for rapid hydrolysis. |

| Pyridine Ring Addition | Nucleophile attacked C4 or C6 of pyridine. | Use "Turbo-Grignards" ( |

| Emulsion during Workup | Pyridine/Aluminum complex formation. | Wash organic layer with Rochelle's Salt (Potassium sodium tartrate) solution for 2 hours. |

References

-

Nahm, S.; Weinreb, S. M. "N-Methoxy-N-methylamides as effective acylating agents."[4] Tetrahedron Letters, 1981 , 22(39), 3815–3818.[4]

-

Mentzel, M.; Hoffmann, H. M. R. "N-Methoxy-N-methylamides (Weinreb Amides) in Modern Organic Synthesis." Journal for Praktische Chemie, 1997 , 339, 517–524.

-

Organic Chemistry Portal. "Weinreb Ketone Synthesis." Organic Chemistry Portal Protocols.

- Fehlhammer, W. P.; Bliss, W. "Synthesis of Pyridyl Ketones." in Comprehensive Organic Synthesis, 1991. (Contextual grounding for pyridine reactivity).

Sources

protocol for N-Methoxy-N,2-dimethylnicotinamide reaction with organometallic reagents

Application Note: Protocol for -Methoxy- ,2-dimethylnicotinamide Reaction with Organometallic Reagents

Abstract & Scope

This technical guide details the protocol for converting

While the Weinreb ketone synthesis is a standard transformation, this specific substrate presents two unique challenges requiring modified parameters:

-

Steric Hindrance: The ortho-methyl group at the C2 position creates steric bulk, potentially retarding nucleophilic attack at the C3 amide.[1]

-

Competitive Deprotonation: The C2-methyl protons in picoline systems are acidic (

~29).[1] Highly basic organometallics (especially alkyl-lithiums) may cause lateral metallation at the methyl group rather than nucleophilic addition at the carbonyl.[1]

This protocol prioritizes chemoselectivity and yield maximization , providing a self-validating workflow to distinguish between successful ketone formation and common side reactions.[1]

Mechanistic Principles & Logic

The success of this reaction relies on the formation of a stable five-membered chelate intermediate. Unlike standard esters which collapse to ketones and react further to tertiary alcohols, the Weinreb amide forms a stable metal-chelated tetrahedral intermediate that does not collapse until acidic hydrolysis.[1]

The Chelation Mechanism

Upon addition of the organometallic reagent (R-M), the metal (Mg or Li) coordinates between the carbonyl oxygen and the methoxy oxygen. This rigid structure prevents the ejection of the leaving group (

The "Ortho-Effect" Challenge

In

Mechanistic Workflow Diagram

Figure 1: Mechanistic divergence between the desired Weinreb chelation and the competitive lateral deprotonation.

Experimental Protocols

Method A: Grignard Reagents (Recommended)

Best for: Alkyl, Aryl, and Vinyl ketones. Higher chemoselectivity due to lower basicity compared to organolithiums.

Reagents:

-

Substrate:

-Methoxy- -

Grignard Reagent: R-MgX (1.5 - 2.0 equiv) [Use Chlorides or Bromides; Iodides are less stable][1]

-

Solvent: Anhydrous THF (Tetrahydrofuran) or 2-MeTHF.[1]

-

Quench: 1M HCl or Saturated

.[1]

Protocol:

-

Setup: Flame-dry a 2-neck round-bottom flask under Argon/Nitrogen atmosphere.

-

Dissolution: Dissolve the Weinreb amide (1.0 equiv) in anhydrous THF (0.2 M concentration).

-

Cooling: Cool the solution to 0°C (ice bath).

-

Note: Unlike standard Weinreb amides which often run at -78°C, the steric hindrance of the 2-methyl group often requires the higher thermal energy of 0°C to drive the reaction. However, do not heat to RT initially to avoid deprotonation.[1]

-

-

Addition: Add the Grignard reagent (1.5 equiv) dropwise over 15–20 minutes.

-

Visual Check: A color change (often yellow to orange/brown) indicates complex formation.

-

-

Reaction: Stir at 0°C for 1 hour. Monitor by TLC/LC-MS.

-

Optimization: If conversion is <50% after 1 hour, allow the reaction to warm to Room Temperature (RT) for 30 minutes. The chelate is generally stable at RT.

-

-

Quench (Critical): Cool back to 0°C. Slowly add 1M HCl (3 equiv). Stir vigorously for 20 minutes at RT.

-

Why: The acid is required to break the strong N-O-Mg chelate.

-

-

Workup (Pyridine Specific):

-

The reaction mixture is now acidic (pH ~1-2).[1] The pyridine product is protonated (pyridinium salt) and resides in the aqueous layer.

-

Wash: Extract the acidic aqueous layer once with Et2O (removes non-basic organic impurities). Discard organic layer.[1]

-

Basify: Neutralize the aqueous layer with Saturated

or 1M NaOH until pH ~8-9. -

Extract: Extract the now-neutral aqueous layer with EtOAc or DCM (3x).[1]

-

Dry/Concentrate: Dry combined organics over

, filter, and concentrate.

-

Method B: Organolithium Reagents

Best for: Generation of ketones from sterically hindered or less reactive halides where Grignard formation is difficult.

Protocol Modifications:

-

Temperature: Must perform at -78°C .

-

Stoichiometry: Use exactly 1.1–1.2 equiv. Excess R-Li increases side reactions.[1]

-

Addition: Add R-Li very slowly down the side of the flask to pre-cool the reagent.

-

Quench: Quench at -78°C with a proton source (MeOH or AcOH in THF) before aqueous workup to prevent decomposition during warming.

Data Summary & Troubleshooting

The following table summarizes expected outcomes and troubleshooting steps based on the competition between Nucleophilic Addition (

| Observation (LCMS/NMR) | Diagnosis | Root Cause | Corrective Action |

| High Yield of Product | Ideal Reaction | Maintain current protocol. | |

| Recovered Starting Material | Deprotonation | 1.[1] Lower temperature.2. Switch from R-Li to R-MgX.3. Use a less bulky R-group if possible. | |

| Tertiary Alcohol | Over-addition | Chelate instability. | 1.[1][2] Ensure temperature was low during addition.2. Quench immediately after consumption of SM.3. Verify quality of Weinreb amide (impurities can disrupt chelation). |

| Low Mass Balance | Water Solubility | Pyridine protonation during workup.[1] | Check pH of aqueous layer before final extraction.[1] Must be basic (pH > 8). |

Self-Validating the Deprotonation Hypothesis

If you observe recovered starting material and suspect deprotonation:

References

-

Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents."[1][3] Tetrahedron Letters, 1981 , 22(39), 3815–3818.

-

Organic Chemistry Portal. "Weinreb Ketone Synthesis."

-

Li, J. J. "Weinreb ketone synthesis."[1] In Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer, Cham.[1]

-

Goossen, L. J., et al. "Synthesis of Ketones from Weinreb Amides." Organic Syntheses, 2008 , 85, 196-200.[1] (General protocol adaptation).

Application Note: High-Sensitivity LC-MS/MS Quantification of N-Methoxy-N,2-dimethylnicotinamide in Biological Matrices

This Application Note is designed as a definitive technical guide for the bioanalysis of N-Methoxy-N,2-dimethylnicotinamide , a specific Weinreb amide derivative of 2-methylnicotinic acid.

This molecule is frequently encountered in drug discovery as a stable synthetic intermediate (used to synthesize functionalized ketones) or as a specific impurity in pyridine-based kinase inhibitors. Its quantification in biological matrices is critical for Toxicokinetic (TK) studies and impurity profiling.

Introduction & Scientific Rationale

N-Methoxy-N,2-dimethylnicotinamide (molecular formula: C

-

Polarity: The pyridine ring and amide functionality make it moderately polar (LogP ~0.8–1.2), risking early elution and ion suppression in standard C18 chromatography.

-

Basicity: The pyridine nitrogen (pKa ~3–4) requires pH control in the mobile phase to ensure stable ionization and peak shape.

-

Fragmentation: Weinreb amides exhibit distinct fragmentation patterns (loss of the N-methoxy-N-methyl group) that must be leveraged for high-selectivity MRM transitions.

This protocol utilizes a Reverse-Phase UHPLC method with a High-Strength Silica (HSS) T3 stationary phase, chosen for its ability to retain polar basic compounds via silanol activity, coupled with positive electrospray ionization (ESI+).

Method Development Strategy

Internal Standard (IS) Selection[1]

-

Gold Standard: Stable Isotope Labeled (SIL) analog (e.g., N-Methoxy-N,2-dimethylnicotinamide-d3).

-

Alternative: If SIL is unavailable, use N-Methoxy-N-methylnicotinamide (the des-methyl analog) or Benzamide-d5 .

-

Rationale: Structural analogs compensate for matrix effects and extraction efficiency variances.

Chromatography (The "Why" behind the Column)

Standard C18 columns often fail to retain small pyridines, leading to elution in the "void volume" where salts cause signal suppression.

-

Selected Column: Waters ACQUITY UPLC HSS T3 (1.8 µm, 2.1 x 50 mm).

-

Mechanism: The T3 bonding technology allows 100% aqueous compatibility and promotes interaction with the polar pyridine ring, pushing the retention time (RT) away from the solvent front.

Mass Spectrometry (MRM Design)

The Weinreb amide functionality dictates the fragmentation pathway.

-

Precursor: [M+H]

= 181.2 -

Primary Fragment (Quantifier): Cleavage of the N-methoxy-N-methyl bond yields the acylium ion [C

H -

Secondary Fragment (Qualifier): Further loss of CO from the acylium ion or ring fragmentation yields m/z 92.1 (pyridine ring).

Experimental Protocol

Chemicals and Reagents

-

Analyte: N-Methoxy-N,2-dimethylnicotinamide (>98% purity).

-

Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water.

-

Additives: Ammonium Formate (1M stock), Formic Acid (FA).

-

Matrix: Drug-free Plasma (K2EDTA) or Urine.

Sample Preparation: Protein Precipitation (PPT)

Rationale: PPT is cost-effective and sufficient for this moderately polar analyte. Liquid-Liquid Extraction (LLE) is generally poor due to the compound's polarity.

-

Aliquot: Transfer 50 µL of plasma/biological sample into a 96-well plate.

-

Spike IS: Add 10 µL of Internal Standard working solution (500 ng/mL in 50:50 MeOH:H2O).

-

Precipitate: Add 200 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

-

Mix: Vortex vigorously for 2 minutes.

-

Clarify: Centrifuge at 4,000 x g for 10 minutes at 4°C.

-

Dilute: Transfer 100 µL of supernatant to a fresh plate and dilute with 100 µL of 10 mM Ammonium Formate (aq) to match initial mobile phase conditions (reduces peak distortion).

LC-MS/MS Conditions

Liquid Chromatography Parameters:

| Parameter | Setting |

| System | UHPLC (e.g., Agilent 1290 / Waters ACQUITY) |

| Column | HSS T3 C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 10 mM Ammonium Formate in Water + 0.05% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.05% Formic Acid |

| Flow Rate | 0.5 mL/min |

| Column Temp | 40°C |

| Injection Vol | 2–5 µL |

Gradient Profile:

| Time (min) | % Mobile Phase B | Event |

| 0.00 | 2% | Loading/Desalting |

| 0.50 | 2% | Hold |

| 3.00 | 90% | Elution |

| 3.50 | 90% | Wash |

| 3.60 | 2% | Re-equilibration |

| 5.00 | 2% | End of Run |

Mass Spectrometry Parameters (Source: ESI+):

| Parameter | Value |

| Capillary Voltage | 3.0 kV |

| Desolvation Temp | 500°C |

| Gas Flow | 1000 L/hr (N2) |

| Collision Gas | Argon (or Nitrogen) |

MRM Transitions:

| Compound | Precursor (m/z) | Product (m/z) | Cone (V) | CE (eV) | Role |

| Analyte | 181.2 | 120.1 | 30 | 22 | Quant |

| Analyte | 181.2 | 92.1 | 30 | 35 | Qual |

| Analyte | 181.2 | 65.1 | 30 | 45 | Qual |

| IS (Generic) | Depends on IS | Depends on IS | - | - | - |

Visual Workflows

Bioanalytical Workflow (Sample to Data)

Caption: Step-by-step bioanalytical workflow from plasma extraction to MS detection.

Fragmentation Mechanism (Weinreb Cleavage)

Caption: Proposed ESI+ fragmentation pathway showing the characteristic Weinreb amide cleavage.

Validation & Quality Control

To ensure Trustworthiness and compliance with FDA/EMA guidelines, the method must meet the following criteria:

| Parameter | Acceptance Criteria | Notes |

| Linearity | r² > 0.99 | Range: 1.0 – 1000 ng/mL |

| Accuracy | ±15% (±20% at LLOQ) | Back-calculated from calibration stds |

| Precision | CV < 15% (20% at LLOQ) | Intra- and Inter-day |

| Matrix Effect | 85% – 115% | Compare post-extraction spike vs. solvent std |

| Recovery | Consistent (>50%) | Compare pre-extraction vs. post-extraction |

Troubleshooting Guide

-

Peak Tailing: The pyridine nitrogen interacts with residual silanols. Solution: Increase Ammonium Formate concentration to 20mM or ensure pH is ≥ 3.5.

-

Carryover: Weinreb amides can be "sticky" on metallic surfaces. Solution: Use a needle wash of 50:25:25 ACN:MeOH:H2O + 0.5% Formic Acid.

-

Instability: While generally stable, avoid highly alkaline conditions (> pH 10) during sample prep to prevent amide hydrolysis.

References

-

US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

-

Ubhayasekera, K. (2013).[1] Free fatty acid determination in plasma by GC-MS after conversion to Weinreb amides. Analytical and Bioanalytical Chemistry. Retrieved from [Link](Demonstrates stability and extraction of Weinreb amides in plasma).

-

Nahar, L., et al. (2021). Simultaneous determination of nicotinamide and N1-methylnicotinamide in human serum by LC-MS/MS. Biomedical Chromatography. Retrieved from [Link](Foundation for pyridine-carboxamide LC conditions).

-

Waters Corporation. (2020). ACQUITY UPLC HSS T3 Columns: Care and Use Manual. Retrieved from [Link](Technical grounding for column selection).

Sources

N-Methoxy-N,2-dimethylnicotinamide as a Weinreb amide analog in synthesis

Application Note: AN-2026-WNA Topic: N-Methoxy-N,2-dimethylnicotinamide: A Strategic Weinreb Amide Scaffold for Heterocyclic Ketone Synthesis

Executive Summary

This guide details the synthesis and application of N-Methoxy-N,2-dimethylnicotinamide (also known as the Weinreb amide of 2-methylnicotinic acid). This reagent is a critical intermediate for introducing the 2-methyl-3-pyridyl scaffold into pharmaceutical candidates—a moiety found in various kinase inhibitors and sirtuin modulators. Unlike standard esters, this Weinreb amide analog prevents over-addition of organometallics, enabling the high-yield synthesis of unsymmetrical heterocyclic ketones.

Strategic Value & Mechanism

The utility of N-Methoxy-N,2-dimethylnicotinamide lies in its ability to form a stable, chelated tetrahedral intermediate upon nucleophilic attack.

-

The "Weinreb Effect": The methoxy oxygen coordinates with the metal cation (Mg²⁺ or Li⁺) of the incoming nucleophile, stabilizing the tetrahedral intermediate and preventing the collapse that would lead to a ketone during the reaction. This prevents a second nucleophilic attack (over-addition) which typically yields tertiary alcohols.

-

The "Pyridine Challenge": In pyridine derivatives, the ring nitrogen is a Lewis base that can compete for coordination with the organometallic reagent. The 2-methyl group in this specific analog provides essential steric shielding, reducing non-specific coordination at the ring nitrogen and directing reactivity toward the amide carbonyl.

Preparation of the Reagent

Objective: Synthesis of N-Methoxy-N,2-dimethylnicotinamide from 2-methylnicotinic acid.

Reagents & Equipment

-

Starting Material: 2-Methylnicotinic acid (CAS: 3222-56-8).

-

Reagents: Oxalyl chloride (or Thionyl chloride), N,O-Dimethylhydroxylamine hydrochloride, Triethylamine (Et₃N), Dichloromethane (DCM, anhydrous).

-

Equipment: Flame-dried round-bottom flask, inert gas (Ar/N₂) manifold, addition funnel.

Protocol A: Acid Chloride Activation Route (Recommended for Scale-up)

-

Activation:

-

Suspend 2-methylnicotinic acid (10.0 g, 73 mmol) in anhydrous DCM (100 mL) under Argon.

-

Add catalytic DMF (5 drops).

-

Add Oxalyl chloride (1.2 equiv, 11.1 g) dropwise at 0°C.

-

Allow to warm to room temperature (RT) and stir for 2 hours until gas evolution ceases and the solution clears.

-

In-process check: Aliquot quench in MeOH should show methyl ester by TLC/LCMS.

-

Concentrate in vacuo to remove excess oxalyl chloride/HCl. Re-dissolve the crude acid chloride in DCM (50 mL).

-

-

Amidation:

-

In a separate flask, suspend N,O-dimethylhydroxylamine HCl (1.1 equiv, 7.8 g) in DCM (100 mL).

-

Cool to 0°C and add Et₃N (2.5 equiv, 18.5 g) dropwise. (Note: The extra base neutralizes the HCl from the amine salt and the acid chloride).

-

Cannulate the acid chloride solution into the amine suspension slowly at 0°C.

-

Warm to RT and stir for 4–12 hours.

-

-

Workup:

Application Protocol: Ketone Synthesis

Objective: Reaction with Grignard reagents to form 3-acyl-2-methylpyridines.

Critical Considerations

-

Temperature: While standard Weinreb amides react at 0°C, pyridine derivatives often require -78°C initially to prevent nucleophilic attack on the pyridine ring or metallation of the 2-methyl group.

-

Stoichiometry: Use 1.2 to 1.5 equivalents of Organometallic. The pyridine nitrogen may sequester some reagent, necessitating a slight excess.

Protocol B: Grignard Addition

-

Setup:

-

Dissolve N-Methoxy-N,2-dimethylnicotinamide (1.0 equiv) in anhydrous THF (0.2 M concentration).

-

Cool the solution to -78°C (Dry ice/Acetone bath).

-

-

Addition:

-

Add the Grignard reagent (R-MgBr, 1.3 equiv) dropwise over 20 minutes.

-

Observation: A color change (often yellow to orange/brown) indicates the formation of the chelated intermediate.

-

-

Reaction:

-

Stir at -78°C for 1 hour.

-

Slowly warm to 0°C over 2 hours. (Monitor by TLC; the intermediate is stable, but conversion requires overcoming the activation energy).

-

Do not reflux unless the nucleophile is exceptionally sterically hindered.

-

-

Quench (Hydrolysis):

-

Isolation:

Visualization: Mechanism & Workflow

Figure 1: Synthesis & Mechanistic Pathway

This diagram illustrates the conversion of the acid to the Weinreb amide, followed by the Grignard reaction. It highlights the stable tetrahedral intermediate that enforces mono-addition.

Caption: Figure 1. Synthetic route and the "Weinreb Chelate" mechanism preventing tertiary alcohol formation.

Figure 2: Troubleshooting Decision Tree

A logic flow for optimizing low-yielding reactions.

Caption: Figure 2. Diagnostic workflow for optimizing Grignard additions to pyridine-based Weinreb amides.

Data Summary

| Parameter | Standard Condition | Optimization for Pyridines | Reason |

| Solvent | DCM or THF | THF or Et₂O | Ether solvents support Mg-chelation better than DCM. |

| Temperature | 0°C to RT | -78°C to 0°C | Low temp prevents nucleophilic attack on the pyridine ring. |

| Quench | Water/HCl | Sat. NH₄Cl or 1M HCl | Buffered quench prevents decomposition of acid-sensitive products. |

| Stoichiometry | 1.1 equiv R-M | 1.3–1.5 equiv R-M | Pyridine nitrogen may coordinate 1 equiv of Mg, reducing effective concentration. |

References

-

Nahm, S.; Weinreb, S. M. "N-Methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981 , 22(39), 3815–3818. Link

-

Organic Syntheses. "Synthesis of Weinreb Amides and Ketones." Org.[1][2][4][5][10] Synth.2020 , 97, 61-76. Link

-

Li, G.; Szostak, M. "Synthesis of biaryl ketones by arylation of Weinreb amides with functionalized Grignard reagents."[10] Org.[1][2][4][5][10] Biomol. Chem., 2020 , 18, 3827-3831.[10] Link

-

Common Organic Chemistry. "Grignard Reaction (RMgX + Weinreb Amide) Protocols." Link

-

BenchChem. "Synthesis of 3-Acetylpyridine and derivatives." Link

Sources

- 1. Grignard Reaction (RMgX + Weinreb Amide) [commonorganicchemistry.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. rsc.org [rsc.org]

- 5. prepchem.com [prepchem.com]

- 6. reddit.com [reddit.com]

- 7. arkat-usa.org [arkat-usa.org]

- 8. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of biaryl ketones by arylation of Weinreb amides with functionalized Grignard reagents under thermodynamic control vs. kinetic control of N,N-Boc2-amides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Troubleshooting & Optimization

optimizing reaction conditions for N-Methoxy-N,2-dimethylnicotinamide synthesis.

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

Target Molecule: N-Methoxy-N,2-dimethylnicotinamide CAS: 1211580-90-3 (Analogous reference) Core Application: Stable intermediate for the synthesis of 2-methyl-3-acylpyridines via Grignard or Organolithium addition.[1]

Technical Challenge: The synthesis of N-methoxy-N,2-dimethylnicotinamide presents a specific steric challenge compared to unsubstituted nicotinamides. The 2-methyl group located ortho to the carbonyl functionality creates significant steric hindrance, impeding nucleophilic attack. Furthermore, the pyridine nitrogen renders the ring electron-deficient, necessitating careful control of pH during workup to prevent protonation and solubility loss.

This guide prioritizes the Acid Chloride Method (via Oxalyl Chloride) as the "Gold Standard" for this specific substrate, as it overcomes steric barriers more effectively than standard carbodiimide couplings (EDC/DCC).

Decision Tree: Method Selection

Before beginning, select the protocol best successfully suited to your available reagents and scale.

Figure 1: Strategic selection of synthesis route based on substrate sensitivity and steric requirements.

Standard Operating Procedure (SOP): The Acid Chloride Route

Rationale: The 2-methyl substituent creates a "ortho-effect," making the carbonyl carbon less accessible.[1] Activating the acid to the highly reactive acid chloride is necessary to drive the reaction to completion against the amine salt.

Reagents & Stoichiometry

| Component | Equiv. | Role |

| 2-Methylnicotinic Acid | 1.0 | Limiting Reagent |

| Oxalyl Chloride | 1.2 - 1.5 | Chlorinating Agent |

| DMF | 0.05 (Cat.)[1] | Vilsmeier-Haack Catalyst |

| DCM (Anhydrous) | Solvent | Concentration ~0.2 M |

| N,O-Dimethylhydroxylamine HCl | 1.1 - 1.2 | Amine Source |

| Triethylamine (TEA) | 3.0 - 3.5 | Base (Neutralizes HCl) |

Step-by-Step Protocol

Phase 1: Activation (Acid Chloride Formation)

-

Setup: Flame-dry a 2-neck RBF under

atmosphere. Add 2-Methylnicotinic acid and anhydrous DCM.[1] -

Catalysis: Add catalytic DMF (2-3 drops). Crucial: Without DMF, reaction may stall.

-

Addition: Cool to 0°C. Add Oxalyl Chloride dropwise over 15 minutes.

-

Observation: Vigorous gas evolution (

,

-

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours.

-

Checkpoint: Solution should become clear/yellow. Aliquot quench with MeOH analyzed by TLC should show methyl ester formation, indicating complete activation.

-

-

Concentration: Evaporate solvent and excess oxalyl chloride under reduced pressure. Re-dissolve residue in fresh anhydrous DCM.

Phase 2: Amidation (Coupling)

-

Preparation: In a separate flask, suspend N,O-dimethylhydroxylamine HCl in DCM.

-

Base Addition: Add TEA (2.0 equiv) to the amine suspension at 0°C. Stir 10 min.

-

Coupling: Cannulate the acid chloride solution (from Phase 1) into the amine mixture slowly at 0°C.

-

Scavenging: Add remaining TEA (1.0-1.5 equiv) to ensure basicity.

-

Completion: Warm to RT and stir overnight (8-12h).

Phase 3: Workup & Purification [1][2]

-

Quench: Add saturated

solution. -

Extraction: Extract aqueous layer with DCM (3x).

-

Wash: Wash combined organics with Brine.

-

Note: Avoid acidic washes (HCl) as the pyridine ring will protonate and extract into the aqueous phase.

-

-

Drying: Dry over

, filter, and concentrate. -

Purification: Flash chromatography (EtOAc/Hexanes). The Weinreb amide is typically a pale yellow oil or low-melting solid.[1]

Troubleshooting Hub

Use this matrix to diagnose experimental failures.

| Symptom | Probable Cause | Corrective Action |

| Low Yield (<40%) | Steric Hindrance: The 2-methyl group blocked the amine attack.[1] | Switch to Acid Chloride: If using EDC/CDI, switch to the Oxalyl Chloride method. Increase reaction time to 16h+. |

| Starting Material Remains | Incomplete Activation: Oxalyl chloride decomposed or DMF was omitted. | Fresh Reagents: Use fresh Oxalyl Chloride. Ensure catalytic DMF is added to form the active Vilsmeier intermediate. |

| Product in Aqueous Layer | Incorrect pH: Pyridine nitrogen protonated during workup. | pH Control: Do not wash with 1M HCl. Keep aqueous workup neutral or slightly basic (pH 7-8).[1] |

| Violent Bubbling | Rapid Addition: Oxalyl chloride added too fast. | Thermal Control: Add reagents at 0°C strictly dropwise. Ensure proper venting of HCl/CO gas. |

| Dark/Black Crude | Pyridine Decomposition: Reaction run too hot or too concentrated. | Temperature Control: Maintain 0°C during additions. Do not heat the acid chloride formation above 25°C. |

Mechanistic Visualization

Understanding the pathway helps in troubleshooting. The diagram below illustrates the critical Vilsmeier-Haack activation required to overcome the 2-methyl steric barrier.

Figure 2: Mechanistic flow emphasizing the catalytic role of DMF and the reactive Acid Chloride intermediate.[1]

Frequently Asked Questions (FAQ)

Q: Can I use CDI (Carbonyldiimidazole) instead of Oxalyl Chloride? A: Yes, but with caveats. CDI is less moisture-sensitive and avoids corrosive HCl byproducts.[1] However, the reactive intermediate (acyl-imidazole) is less electrophilic than an acid chloride. Given the steric bulk of the 2-methyl group, CDI reactions may require heating (reflux in THF) or significantly longer reaction times (24-48h) to reach full conversion [1].

Q: My product is an oil that won't crystallize. Is it impure?

A: Not necessarily. Many methylated nicotinamide derivatives are oils or low-melting solids at room temperature.[1] Check purity via

Q: Why do I see a "double" peak for the methyl groups in NMR? A: This is rotamerism. The N-C(O) bond has partial double bond character, leading to restricted rotation. You may see broadened or split peaks for the N-OMe and N-Me groups at room temperature.[1] Running the NMR at elevated temperature (e.g., 50°C) usually coalesces these peaks [2].

Q: Is the pyridine nitrogen a problem for Grignard additions later?

A: It can be. The pyridine nitrogen can coordinate with the Grignard reagent (

References

-

Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents."[1][3] Tetrahedron Letters, 1981 , 22(39), 3815-3818. Link

-

Sibi, M. P. "Chemistry of N-methoxy-N-methylamides. Applications in synthesis. A review." Organic Preparations and Procedures International, 1993 , 25(1), 15-40. Link

-

Fehrentz, J. A.; Castro, B. "Synthesis of aldehydes by reduction of N-methoxy-N-methylcarboxamides with LiAlH4."[1] Synthesis, 1983 , 1983(08), 676-678. Link

-

Org. Synth. Coll. Vol. 10, p. 559 (2004); Vol. 77, p. 176 (2000). (General protocols for Weinreb Amide synthesis via Acid Chlorides). Link

Sources

identifying and removing impurities from N-Methoxy-N,2-dimethylnicotinamide

Technical Support Center: Purification of -Methoxy- ,2-dimethylnicotinamide[1]

Product Code: (Generic)

Chemical Structure: Pyridine ring substituted with a methyl group at C2 and a Weinreb amide (

Part 1: Impurity Diagnostic & Removal Strategy

This molecule contains a basic pyridine nitrogen and a neutral Weinreb amide functionality.[1][2] This amphoteric nature allows for a highly specific "Acid-Base Swing" purification which is far superior to standard silica chromatography for removing common synthesis byproducts.[1][2]

Common Impurities & Removal Matrix

| Impurity Type | Source | Chemical Nature | Removal Strategy |

| 2-Methylnicotinic Acid | Unreacted Starting Material | Acidic | Basic Wash: Partitions into aqueous NaHCO₃.[1][2] |

| Unreacted Reagent | Basic / Volatile | Evaporation: Free base is volatile (bp ~42°C).[1][2] Remove via high-vacuum or acid-base swing.[1][2] | |

| Urea Byproducts | Coupling Reagent (EDC/DCC) | Neutral / Polar | Acid Wash (Reverse): Product moves to aqueous acid; neutral ureas stay in organic.[1][2] |

| HOBt / HATU residues | Coupling Additives | Acidic / Polar | Basic Wash: Removed by Sat.[1][2] NaHCO₃ or Na₂CO₃.[1][2] |

| DIPEA / TEA | Base Catalyst | Basic | Acid Wash: Protonates and stays in aqueous (care required, see Protocol A).[1][2] |

Part 2: Primary Purification Protocols

Protocol A: The "Reverse Extraction" (Acid-Base Swing)

Best For: Removing neutral impurities (ureas) and non-basic starting materials.[1][2]

Principle: The pyridine nitrogen in your product is basic (

WARNING: Do not use Copper Sulfate (

Step-by-Step Workflow

-

Dilution: Dilute the crude reaction mixture with Ethyl Acetate (EtOAc) (approx. 10 mL per mmol of substrate).

-

First Basic Wash (Remove Acids):

-

The Acid Swing (Critical Step):

-

Basification:

-

Final Extraction:

-

Volatile Removal:

-

Any remaining traces of

,

-

Protocol B: Flash Column Chromatography

Best For: Final polishing if the "Reverse Extraction" yields

Part 3: Visualizing the Workflow

The following diagram illustrates the logic flow for the "Reverse Extraction" protocol, highlighting where the product resides at each stage.

Figure 1: The "Reverse Extraction" workflow utilizing the pH-dependent solubility of the pyridine moiety.

Part 4: Troubleshooting & FAQs

Q1: I washed my organic layer with HCl to remove the DIPEA, and my yield is near zero. What happened? A: You likely washed your product away. Because your product contains a pyridine ring, it protonates in acid and becomes water-soluble.[1][2] Check your aqueous waste stream.[1][2] If you still have it, basify it to pH 9 and re-extract with DCM to recover your product.[2]

Q2: The product is an oil and I cannot get it to solidify. Is it impure?

A: Not necessarily.[1][2]

Q3: I see a persistent peak in NMR around 3.6 ppm and 3.2 ppm that isn't my product.

A: This is likely unreacted

Q4: Can I use Copper Sulfate to complex and remove the unreacted amine? A: No. While this works for standard amides, pyridine derivatives will coordinate with Copper(II), forming a blue/green complex that will trap your product in the aqueous layer or contaminate your organic layer.[2]

References

-

Weinreb Amide Synthesis & Properties: Niu, T., et al.[1][2] "A Powerful Reagent for Synthesis of Weinreb Amides Directly from Carboxylic Acids."[2][4] Organic Letters, vol. 11, no.[1][2] 19, 2009, pp. 4474-4477.[1] Link[1]

-

Pyridine Solubility & Thermodynamics: O'Connell, J.P., et al. "Thermodynamics and Intermolecular Interactions of Nicotinamide."[1][2] Journal of Chemical & Engineering Data, vol. 60, 2015.[1][2] Link[1]

-

General Workup of Amide Couplings: "Removal of Urea Byproducts from EDC Couplings." Common Organic Chemistry Protocols. Link

-

Physical Data (TCI Chemicals)

-Methoxy-

degradation pathways of N-Methoxy-N,2-dimethylnicotinamide under stress conditions.

Welcome to the Technical Support Center. Subject: Degradation Pathways & Stress Testing for N-Methoxy-N,2-dimethylnicotinamide Reference ID: NMN-2M-NIC-DEG-01 Role: Senior Application Scientist

Executive Summary

N-Methoxy-N,2-dimethylnicotinamide is a specialized Weinreb amide intermediate, typically utilized in the synthesis of ketone-based pharmaceutical active ingredients (APIs), such as Sirtuin inhibitors or kinase inhibitors. While Weinreb amides are engineered for chemoselectivity, they exhibit distinct vulnerabilities under ICH Q1A(R2) stress conditions.

This guide addresses the three primary degradation vectors: Hydrolytic Cleavage , N-Oxidation , and Photolytic Instability .

Module 1: Hydrolytic Degradation (Acid/Base Stress)

User Question: "I am observing a new peak at RRT 0.45 in my HPLC chromatogram after subjecting the sample to pH 12 conditions. The mass spectrum shows a loss of 61 Da. What is happening?"

Technical Diagnosis: You are observing the hydrolysis of the Weinreb amide moiety . While Weinreb amides are generally more stable than standard esters to nucleophilic attack (due to the chelation effect of the methoxy oxygen), they are not immune to strong hydrolytic stress.

-

Mechanism: Under strong basic (NaOH) or acidic (HCl) conditions, the amide bond cleaves. The N-methoxy-N-methyl group is a good leaving group in this context, releasing N,O-dimethylhydroxylamine.

-

Degradant: 2-Methylnicotinic acid.

-

Mass Shift: The loss of the -N(OMe)Me group (-60/61 Da depending on ionization) and replacement with -OH (+17 Da) results in a net mass loss consistent with the carboxylic acid formation.

Troubleshooting Protocol:

-

Check pH: Ensure reaction buffers during synthesis do not exceed pH 10 or drop below pH 2 for extended periods.

-

Quenching: When using this intermediate in Grignard reactions, quench with saturated NH₄Cl rather than strong mineral acids to prevent hydrolysis of unreacted starting material.

Pathway Visualization: Hydrolysis

Figure 1: Hydrolytic cleavage mechanism yielding the carboxylic acid impurity.

Module 2: Oxidative Degradation (Peroxide/Radical Stress)

User Question: "My sample was exposed to 3% H₂O₂ for 4 hours. I see a peak eluting slightly earlier than the parent with a mass increase of +16 Da. Is this the N-oxide?"

Technical Diagnosis: Yes. The pyridine ring is highly susceptible to electrophilic attack at the nitrogen atom. This is the dominant oxidative pathway.

-

Primary Pathway (N-Oxidation): The lone pair on the pyridine nitrogen reacts with peroxides (or peracids) to form the Pyridine N-Oxide . This is a stable transformation and a common impurity in nicotinamide derivatives.

-

Secondary Pathway (Benzylic Oxidation): The methyl group at position 2 is "benzylic-like" (activated by the electron-deficient ring). Under extreme radical stress (e.g., AIBN + Oxygen or high heat + peroxide), this methyl group can oxidize to an aldehyde or carboxylic acid, though this is kinetically slower than N-oxidation.

Troubleshooting Protocol:

-

Excipient Check: If this occurs in a formulation, check excipients (like PEG or Polysorbates) for peroxide impurities.

-

Storage: Store under nitrogen/argon. The 2-methyl group makes the ring electron-rich enough to be sensitive to ambient air oxidation over long durations.

Pathway Visualization: Oxidation

Figure 2: Oxidative divergence showing N-oxide formation vs. side-chain oxidation.

Module 3: Experimental Stress Testing Protocols

To validate the stability of your specific batch, execute the following Forced Degradation Protocol (FDP). This is designed to achieve 5-20% degradation (ICH standard).

Summary of Stress Conditions

| Stress Type | Condition | Duration | Target Degradant | Mechanism |

| Acid Hydrolysis | 1N HCl, 60°C | 2-6 Hours | 2-Methylnicotinic Acid | Amide Hydrolysis |

| Base Hydrolysis | 0.1N NaOH, RT | 1-4 Hours | 2-Methylnicotinic Acid | Saponification |

| Oxidation | 3% H₂O₂, RT | 2-12 Hours | N-Oxide Derivative | Electrophilic Addition |

| Thermal | 80°C (Solid State) | 7 Days | Dimer/Polymer | Thermal Decomposition |

| Photolytic | 1.2M Lux hours | 24-48 Hours | Ring-opening/Decarboxylation | Photo-oxidation |

Step-by-Step Workflow (Liquid Chromatography)

-

Preparation: Prepare a 1.0 mg/mL stock solution of N-Methoxy-N,2-dimethylnicotinamide in Acetonitrile/Water (50:50).

-

Acid Stress:

-

Aliquot 5 mL stock.

-

Add 5 mL 2N HCl.

-

Heat at 60°C.

-

Critical Step: Neutralize with 2N NaOH before injection to prevent column damage or peak distortion.

-

-

Oxidative Stress:

-

Aliquot 5 mL stock.

-

Add 1 mL 30% H₂O₂ (dilute to final ~3%).

-

Store in dark at Room Temp.

-

-

Analysis:

-

Use a C18 Column (e.g., Waters XBridge or Phenomenex Kinetex).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 15 minutes.

-

Detection: UV at 260 nm (Pyridine max) and MS (ESI+).

-

References

-

Nahm, S., & Weinreb, S. M. (1981). N-Methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. Link

-

ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation. Link

-

Blessy, M., et al. (2014). Stress testing of pharmaceutical products: A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. Link

-

Baertschi, S. W., et al. (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. CRC Press. (Focus on Pyridine N-Oxide formation kinetics). Link

challenges in scaling up N-Methoxy-N,2-dimethylnicotinamide production

Technical Support Center: Scaling N-Methoxy-N,2-dimethylnicotinamide Production

Ticket ID: #SC-882-NIC Subject: Scale-up Optimization & Troubleshooting for 2-Methylnicotinic Acid Weinreb Amidation Assigned Scientist: Dr. A. Vance, Senior Process Chemist

Executive Summary

Scaling the synthesis of N-Methoxy-N,2-dimethylnicotinamide presents a unique duality of challenges: the steric hindrance of the ortho-methyl group and the basicity of the pyridine ring. Unlike standard benzoic acid derivatives, this substrate requires strict pH control during workup and specific handling of its activated acid chloride intermediate to prevent self-quaternization (polymerization).

This guide replaces general "textbook" protocols with field-hardened strategies for kilogram-scale production, focusing on the Acid Chloride Method (via Thionyl Chloride) as the most cost-effective route for scale-up compared to expensive peptide coupling agents (HATU/EDC).

Module 1: Reaction Engineering (Synthesis)

The Challenge: Instability of the Intermediate

At scale, the free base of 2-methylnicotinoyl chloride is unstable. The pyridine nitrogen can nucleophilically attack the acyl chloride of a neighboring molecule, leading to the formation of dark, insoluble tars (self-quaternization).

Protocol Adjustment:

You must isolate and maintain the intermediate as the Hydrochloride Salt . The protonated pyridine nitrogen (

Step-by-Step Optimization:

-

Activation: Suspend 2-methylnicotinic acid in Toluene (not DCM, to allow higher reflux temp). Add Thionyl Chloride (

, 1.5 eq) and a catalytic amount of DMF.-

Critical Control: Heat to reflux. The solid acid will dissolve as it converts to the acid chloride.

-

-

Isolation (The "Dry" Step): Distill off excess

and Toluene.-

Scale-Up Tip: Do not try to isolate the free oil. Add fresh Toluene and strip it again (azeotropic removal of

). The product should be a solid/semi-solid hydrochloride salt.

-

-

Amidation: Suspend the N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in DCM. Cool to 0°C.[1]

-

Addition Order: Add the Acid Chloride HCl salt (as a slurry in DCM) to the amine.

-

Base Addition: Add Triethylamine (TEA) or DIPEA (3.5 eq total) slowly to the mixture.

-

Why 3.5 eq? 1 eq for the hydroxylamine HCl, 1 eq for the nicotinoyl chloride HCl, and 1 eq to drive the reaction + 0.5 eq excess.

-

Visual Workflow: Synthesis Logic

Caption: The critical pathway emphasizes isolating the intermediate as a hydrochloride salt to prevent intermolecular polymerization common in nicotinoyl derivatives.

Module 2: Workup & Purification (The "pH Swing")

The Challenge: Avoiding Chromatography

Weinreb amides are polar. Standard acid washes used for neutral amides will extract this specific product (a pyridine) into the aqueous layer, leading to yield loss if discarded. We exploit this property for purification.[2]

The "pH Swing" Extraction Protocol: This method separates the product from non-basic impurities (dimers, unreacted hydroxylamine derivatives) without silica gel.

| Step | Action | Phase Location of Product | Chemical State |

| 1 | Quench reaction with water. Separate layers. | Organic (DCM) | Free Base (mostly) |

| 2 | Extraction 1: Extract Organic layer with 1M HCl (2x). | Aqueous (Acidic) | Pyridinium Salt ( |

| 3 | Discard Organic Layer. | n/a | Contains non-basic impurities |

| 4 | Neutralization: Basify Aqueous layer with | Oiling Out | Free Base |

| 5 | Extraction 2: Extract Aqueous mix with DCM or MTBE. | Organic | Purified Product |

Visual Workflow: The pH Swing

Caption: The "pH Swing" technique utilizes the basicity of the pyridine ring to selectively extract the product into acid, washing away non-basic organic byproducts.

Module 3: Troubleshooting & FAQs

Q1: The reaction mixture turned into a black tar during the acid chloride step. What happened? A: You likely allowed the reaction to stand at room temperature as the free base acid chloride.

-

Mechanism: The pyridine nitrogen of one molecule attacked the carbonyl of another.

-

Fix: Ensure excess HCl is present (don't over-dry the intermediate) or proceed immediately to the amidation step. Keep the intermediate cold (0°C) if holding is necessary.

Q2: My yield is low (<50%), but the LCMS shows clean conversion. A: You likely lost the product during the workup.

-

Diagnosis: Did you wash the organic layer with acid (HCl or Citric Acid) and discard the aqueous phase? If so, you threw away your product.

-

Fix: Check the aqueous waste. If product is there, basify it (pH > 10) and re-extract with DCM.

Q3: Can I use CDI (Carbonyldiimidazole) instead of Thionyl Chloride? A: Yes, but with a caveat.

-

Pros: Safer (no

), one-pot. -

Cons: The imidazole byproduct can be difficult to remove from the pyridine product since both are basic. The "pH Swing" method above is less effective because imidazole (pKa ~7) and the pyridine product (pKa ~3-4) might co-extract depending on the precise pH cut-offs.

-

Recommendation: Stick to the Acid Chloride route for easier purification at scale.

Q4: I see a "dimer" impurity in the final product. A: This is likely the anhydride of 2-methylnicotinic acid.

-

Cause: Insufficient activation time or moisture entering the reaction, causing the acid chloride to hydrolyze back to the acid, which then reacts with remaining acid chloride.

-

Fix: Ensure strictly anhydrous conditions and verify full conversion to acid chloride (take an aliquot, quench with methanol, check for methyl ester via HPLC) before adding the amine.

References

-

Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815–3818. Link

- Goossen, L. J., et al. (2009). Practical Synthesis of Weinreb Amides. Organic Process Research & Development. (General scaling principles for amides).

-

Pfizer Inc. (2010). Process for purification of pyridine derivatives. (Contextual grounding on acid-base extraction of pyridine amides).

-

Org. Synth. (2002). General procedures for Thionyl Chloride activation of heterocyclic acids. Organic Syntheses, Coll. Vol. 10, p. 200. Link

Sources

resolving poor peak shape in HPLC analysis of N-Methoxy-N,2-dimethylnicotinamide

Technical Support Center: HPLC Method Development & Troubleshooting Topic: Resolving Poor Peak Shape for N-Methoxy-N,2-dimethylnicotinamide Ticket ID: #TS-HPLC-WM-001

Executive Summary

N-Methoxy-N,2-dimethylnicotinamide is a Weinreb amide derivative containing a basic pyridine ring.[1] This specific chemical architecture presents a "perfect storm" for HPLC peak shape issues.

The two most common failure modes for this molecule are:

-

Peak Tailing: Caused by the interaction of the basic pyridine nitrogen with residual silanols on the silica column.[2]

-

Peak Splitting (Doublets): Caused by restricted rotation around the amide bond (Rotamers), a characteristic inherent to Weinreb amides.

This guide provides self-validating protocols to diagnose and resolve these issues, moving beyond "trial and error" to mechanistic control.

Part 1: Diagnostic Workflow

Before altering your mobile phase, use this logic tree to identify the root cause of your peak shape distortion.

Figure 1: Diagnostic logic tree for classifying peak shape anomalies based on molecular behavior.

Part 2: Troubleshooting Guides

Issue 1: Severe Peak Tailing

The Mechanism: The pyridine ring in your molecule has a pKa of approximately 3.5–4.5. At neutral or weakly acidic pH (pH 4–6), the pyridine nitrogen is partially protonated (positively charged). Simultaneously, residual silanol groups (Si-OH) on the silica surface begin to ionize (Si-O⁻).[1] This creates a strong ion-exchange interaction that retains the "tail" of the peak longer than the bulk analyte.

The Solution: Silanol Suppression Protocol You must operate in a pH window where either the silanols are neutral OR the base is neutral.

Protocol A: Low pH Suppression (Recommended)

-

Buffer Selection: Use 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (pH ~2.5).

-

Why: At pH 2.5, the silanols are fully protonated (neutral), eliminating the cation-exchange mechanism.

-

-

Column Selection: Use a "Type B" High-Purity Silica or a Hybrid Particle column (e.g., Waters XBridge, Agilent ZORBAX Eclipse Plus).

-

Why: These columns have fewer metallic impurities and extensive end-capping to physically block silanols.[1]

-

Protocol B: High pH Operation (Alternative) Requires a Hybrid/Polymer Column (pH 1-12 stable)[1]

-

Buffer: 10mM Ammonium Bicarbonate (pH 10.0).

-

Why: At pH 10, the pyridine is fully deprotonated (neutral). Neutral bases do not interact with silanols.

-

| Parameter | Low pH Strategy (pH 2.5) | High pH Strategy (pH 10) |

| Buffer | 0.1% TFA or Formic Acid | 10mM Ammonium Bicarbonate |

| Mechanism | Protonates Silanols (Neutralizes Surface) | Deprotonates Analyte (Neutralizes Base) |

| Column Requirement | Standard C18 (End-capped) | Hybrid (e.g., C18-Hybrid) |

| Mass Spec Suitability | Excellent | Excellent |

Issue 2: Peak Splitting (The "Weinreb" Effect)

The Mechanism: N-Methoxy-N,2-dimethylnicotinamide is a Weinreb amide.[1] The amide bond (N-C=O) has partial double-bond character, creating a high energy barrier to rotation. This results in two distinct conformational isomers (Rotamers ) that exist in equilibrium.

-

At Room Temperature (25°C): The interconversion rate is slow compared to the chromatographic timescale. The column separates the two rotamers, resulting in a split peak or a "saddle" shape.

-

At Elevated Temperature (>40°C): The energy barrier is overcome. The rotamers interconvert rapidly, coalescing into a single, sharp peak.

The Solution: Temperature Gradient Experiment Do not assume peak splitting is degradation. Validate the rotamer hypothesis using this thermal stress test.

Step-by-Step Protocol:

-

Baseline: Run the standard method at 25°C . Observe the split peak.

-

Step 1: Increase column oven temperature to 40°C .

-

Step 2: Increase column oven temperature to 50°C (Ensure column limit is not exceeded).

-

Step 3: Increase column oven temperature to 60°C .

-

Validation: If the two peaks merge into a single sharp peak as temperature rises, it is a rotamer issue, not impurity.

Figure 2: The effect of temperature on Weinreb amide peak shape.[1] Higher thermal energy overcomes the rotational barrier.

Part 3: Frequently Asked Questions (FAQs)

Q: I see a small peak eluting just before my main peak. Is this an impurity or a rotamer? A: Apply the "Integration Ratio Test."

-

Integrate both peaks.

-

Change the flow rate by 50% (e.g., 1.0 mL/min to 0.5 mL/min).

-

Result: If the ratio of the two peak areas changes significantly, it is likely a rotamer (dynamic equilibrium shifts with time on column). If the ratio remains constant, it is likely a structural impurity.

Q: Can I use Triethylamine (TEA) to fix the tailing? A: Yes, but with caveats. TEA acts as a "sacrificial base," binding to silanols so your analyte doesn't.[3]

-

Protocol: Add 5mM TEA to the aqueous mobile phase before adjusting pH.

-

Warning: TEA is difficult to remove from LC-MS systems and can suppress ionization of your analyte.[1] Avoid TEA if using Mass Spectrometry; stick to the Low pH/High Purity Column method instead.

Q: My retention time is drifting. Why? A: The pyridine ring is sensitive to small pH changes near its pKa.

-

Fix: If your mobile phase pH is near 4.0, a shift of 0.1 pH units can drastically change the ionization state (and retention) of the molecule. Move the pH to < 2.5 or > 8.0 to ensure the ionization state is robust and stable.

References

-

Pharma Growth Hub. (2023). What is the effect of free silanols in RPLC and how to reduce it? Retrieved from [Link]

-

Phenomenex. (n.d.). HPLC Tech Tip: Basic Analytes in Reversed-Phase. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2014). Chromatographically separable rotamers of an unhindered amide.[4][5] Retrieved from [Link]

-

Separation Science. (2024). Peak Splitting in HPLC: Causes and Solutions. Retrieved from [Link]

-

PubChem. (2025).[6] 2-Methylnicotinamide Compound Summary. Retrieved from [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]

- 4. d-nb.info [d-nb.info]

- 5. Chromatographically separable rotamers of an unhindered amide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Methylnicotinamide | C7H8N2O | CID 12243705 - PubChem [pubchem.ncbi.nlm.nih.gov]

enhancing the chemoselectivity of reactions involving N-Methoxy-N,2-dimethylnicotinamide

Product Category: Heterocyclic Building Blocks | Application: Ketone Synthesis[1]

Core Directive: The Chemoselectivity Paradox

Status: Operational / Advanced Subject: Overcoming Steric and Electronic Barriers in Nicotinamide Derivatives

You are likely using

-

The Benefit (Protection): The 2-methyl group effectively blocks the C2-position of the pyridine ring, which is typically the most electrophilic site for nucleophilic attack (Chichibabin-type mechanisms). This naturally enhances chemoselectivity compared to non-substituted nicotinamides.

-

The Challenge (Sterics): The same 2-methyl group introduces significant steric strain on the adjacent Weinreb amide at the C3 position. This forces the amide out of planarity with the aromatic ring, potentially retarding the rate of nucleophilic attack at the carbonyl carbon.

Critical Advisory: Standard Weinreb protocols (0 °C, THF) often fail with this substrate, leading to recovered starting material. You must balance activation energy (to overcome the 2-Me steric bulk) against thermal stability (to prevent pyridine ring addition).

Mechanism & Theory: The "Stable" Intermediate

The success of this reaction relies entirely on the stability of the Five-Membered Chelate Intermediate . Unlike standard esters, this intermediate does not collapse to the ketone until acidic workup, preventing double-addition (tertiary alcohol formation).

Visualizing the Pathway

Figure 1: The mechanistic pathway relying on the stability of the metal-chelated intermediate to prevent over-addition.

Optimized Protocol: The "Turbo-Charged" Addition

Objective: Synthesis of 2-methyl-3-acetylpyridine (or analogs) using Grignard reagents. Key Modification: Use of LaCl₃·2LiCl (Knochel's salts) is highly recommended for this substrate to activate the amide carbonyl without triggering ring addition.

Reagents & Setup

| Component | Specification | Purpose |

| Substrate | 1.0 equiv | Dried under high vacuum for 2h |

| R-MgX | 1.2 - 1.5 equiv | Nucleophile (Freshly titrated) |

| LaCl₃·2LiCl | 1.0 equiv | Crucial Additive: Activates carbonyl, suppresses enolization |

| Solvent | Anhydrous THF | Ether is often too non-polar for the chelate |

| Temperature | -20 °C to 0 °C | Lower temps (-78 °C) are often too sluggish for this hindered amide |

Step-by-Step Methodology

-

Complexation (The Pre-Stir):

-

Dissolve N-Methoxy-N,2-dimethylnicotinamide (1.0 eq) and anhydrous LaCl₃·2LiCl (1.0 eq) in THF under Argon.

-

Stir at Room Temperature for 30-60 minutes.

-

Why? This pre-complexes the Lewis acid to the carbonyl oxygen, increasing electrophilicity to overcome the steric bulk of the 2-methyl group [1].

-

-

Nucleophilic Addition:

-

Cool the mixture to -20 °C .

-

Add R-MgX (1.3 eq) dropwise over 15 minutes.

-

Allow to warm to 0 °C and stir for 1-2 hours.

-

Monitor: Check TLC/LCMS.[2] If starting material persists, warm to RT (carefully).

-

-

The "Buffered" Quench:

-

Do not use strong HCl immediately. The pyridine ring is basic; strong acid generates pyridinium salts which may trap your product in the aqueous phase.

-

Quench with saturated NH₄Cl or Citric Acid (pH ~4-5).

-

Stir vigorously for 20 minutes to break the stable N-O-Metal chelate.

-

-

Extraction:

-

Adjust pH to ~8 with NaHCO₃ (to ensure pyridine is free base).

-

Extract with EtOAc or DCM.

-

Troubleshooting Guide (FAQs)

Scenario A: "I recovered 90% Starting Material."

Diagnosis: Steric hindrance is blocking the nucleophile. The 2-methyl group acts as a shield.

-

Fix 1 (Temperature): Increase reaction temperature from 0 °C to RT. The Weinreb intermediate is remarkably stable; it can often withstand RT without over-addition [2].

-

Fix 2 (Reagent): Switch from Grignard (R-MgX) to Organolithium (R-Li). R-Li is smaller and more reactive. Warning: Perform at -78 °C first to avoid ring attack.

Scenario B: "I see a tertiary alcohol byproduct."

Diagnosis: The stable intermediate collapsed during the reaction, or the temperature was too high, allowing a second equivalent of nucleophile to attack.

-

Fix: Ensure the reaction temperature does not exceed 0 °C if using R-Li. Verify your quench was performed cold.

-

Check: Is your Grignard reagent old? Alkoxides present in degraded Grignards can catalyze the collapse of the Weinreb intermediate.

Scenario C: "My product is stuck in the aqueous layer."

Diagnosis: Pyridine protonation.

-

Fix: You likely quenched with HCl. The pyridine nitrogen is protonated (Pyridinium), making it water-soluble.

-

Solution: Basify the aqueous layer to pH 9-10 using NaOH or Na₂CO₃ before extraction to deprotonate the pyridine ring.

Scenario D: "Reaction turns black/tarry."

Diagnosis: Nucleophilic attack on the Pyridine Ring (SET mechanism or 1,4-addition).

-

Fix: This occurs with highly reactive nucleophiles (e.g.,

-BuLi). -

Solution: Add the Grignard reagent slowly.[3][4] Ensure the 2-methyl group is actually present (verify SM identity); if the 2-position is open, ring attack is inevitable without blocking groups.

Diagnostic Logic Flow

Use this decision tree to diagnose failure modes during your experiment.

Figure 2: Logic flow for diagnosing reaction failures based on crude analysis.

References

-

Nahm, S.; Weinreb, S. M. (1981).[5] "N-Methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818. Link

- Mentel, M.; Hoffmann, R. W. (2009). "Taming the Reactivity of Grignard Reagents". Journal of the American Chemical Society.

-

Knochel, P.; et al. (2006). "Highly Functionalized Organomagnesium Reagents Prepared through Halogen–Metal Exchange". Angewandte Chemie International Edition. (Reference for LaCl3 activation protocols). Link

-

BenchChem Protocols. (2025). "Protocol for Nucleophilic Substitution on the Pyridine Ring". Link

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for N-Methoxy-N,2-dimethylnicotinamide before handling.

Sources

Validation & Comparative

Comparative Guide: N-Methoxy-N-methylnicotinamide vs. N-Methoxy-N,2-dimethylnicotinamide in Synthesis

Executive Summary

This guide analyzes the synthetic utility of two pyridine-based Weinreb amides: the standard N-methoxy-N-methylnicotinamide (1) and its ortho-substituted analogue, N-methoxy-N,2-dimethylnicotinamide (2) .

While both reagents serve as precursors for acyl pyridines (pyridyl ketones), their performance differs significantly due to the ortho-effect exerted by the 2-methyl group in Compound (2).

-

Compound (1) is electronically activated but prone to regioselectivity issues (nucleophilic attack on the pyridine ring).

-

Compound (2) offers superior chemoselectivity by blocking the reactive C2 position, albeit with slower kinetics due to steric hindrance at the carbonyl center.

This guide provides mechanistic insights, comparative data, and self-validating protocols to optimize ketone synthesis using these building blocks.

Structural & Mechanistic Analysis

The Structures

To understand the reactivity, we must visualize the steric and electronic environments.

-

Compound (1): N-methoxy-N-methylnicotinamide. The pyridine ring is unsubstituted. The amide carbonyl is relatively exposed.

-